![molecular formula C7H3Cl2N3 B15363872 1,7-Dichloropyrido[3,4-D]pyridazine](/img/structure/B15363872.png)
1,7-Dichloropyrido[3,4-D]pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,7-Dichloropyrido[3,4-D]pyridazine is a heterocyclic compound characterized by a pyridazine ring fused to a pyridine ring, with chlorine atoms substituted at the 1 and 7 positions
准备方法
Synthetic Routes and Reaction Conditions
1,7-Dichloropyrido[3,4-D]pyridazine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 3,4-dichloropyridine, a series of reactions involving nitration, reduction, and cyclization can yield the desired compound. The reaction conditions typically include the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems to control reaction parameters precisely. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.
化学反应分析
Types of Reactions
1,7-Dichloropyrido[3,4-D]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives. For example, oxidation with potassium permanganate can introduce additional functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as solvent.
Oxidation: Potassium permanganate, sulfuric acid.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents such as toluene or dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, nucleophilic substitution can yield various substituted pyridazines, while oxidation can introduce hydroxyl or carbonyl groups.
科学研究应用
1,7-Dichloropyrido[3,4-D]pyridazine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals, particularly in the design of anti-cancer and anti-inflammatory agents.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Agricultural Chemistry: It can be a precursor for the synthesis of agrochemicals, including herbicides and pesticides.
作用机制
The mechanism by which 1,7-Dichloropyrido[3,4-D]pyridazine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved can vary, but often include binding to active sites or altering the conformation of target proteins.
相似化合物的比较
Similar Compounds
- 1,4-Dichloropyrido[3,4-D]pyridazine
- 1,6-Dichloropyrido[3,4-D]pyridazine
- 1,5-Dichloropyrido[3,4-D]pyridazine
Uniqueness
1,7-Dichloropyrido[3,4-D]pyridazine is unique due to the specific positioning of chlorine atoms, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs.
属性
分子式 |
C7H3Cl2N3 |
|---|---|
分子量 |
200.02 g/mol |
IUPAC 名称 |
1,7-dichloropyrido[3,4-d]pyridazine |
InChI |
InChI=1S/C7H3Cl2N3/c8-6-1-5-4(2-10-6)3-11-12-7(5)9/h1-3H |
InChI 键 |
HVOCCVGDDBCVFO-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=CN=C1Cl)C=NN=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


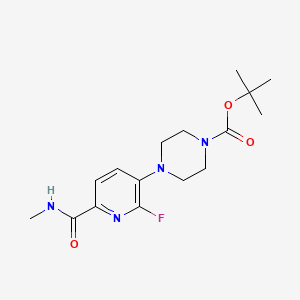

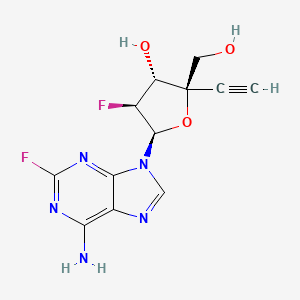
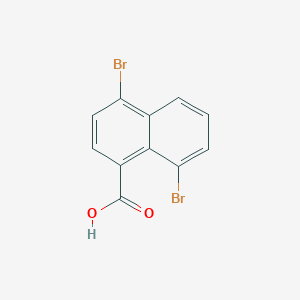
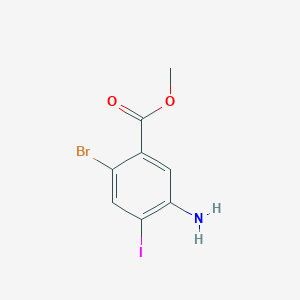
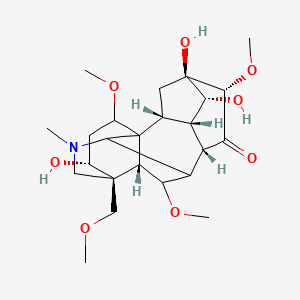
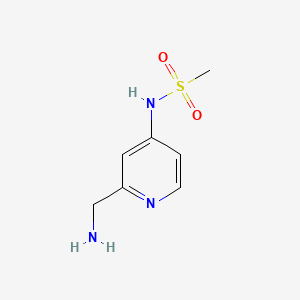


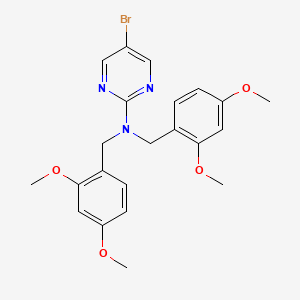
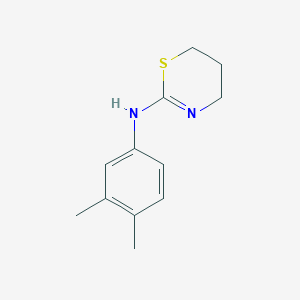
![tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate hydrochloride](/img/structure/B15363869.png)
![3-[[3-Fluoro-4-(4-piperidinyl)phenyl]amino]-2,6-piperidinedione](/img/structure/B15363870.png)

